molecular formula C13H11N7O B2931437 N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide CAS No. 1421527-94-7

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide

Cat. No.: B2931437
CAS No.: 1421527-94-7
M. Wt: 281.279
InChI Key: RUKQWGDCTTYEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a synthetic heterocyclic compound of interest in medicinal chemistry research. Its structure incorporates multiple nitrogen-containing rings—an imidazole, a pyrimidine, and a pyrazine—which are privileged scaffolds in the design of biologically active molecules . The imidazole ring is a common feature in many kinase inhibitors and is considered a privileged structure in anticancer drug development . Pyrazine and its derivatives are found in various pharmacological agents and have been extensively investigated for a wide spectrum of bioactivities, including antitumor properties . Furthermore, molecular hybrids that fuse imidazole and pyrazine rings, such as those found in imidazo[1,2-a]pyrazine, are significant pharmacophores present in a number of biologically active molecules . This specific structural architecture makes this compound a valuable chemical entity for researchers exploring new therapeutic agents, particularly in oncology and enzyme inhibition. The compound is intended for research purposes only, strictly within laboratory settings. This product is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)pyrimidin-5-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O/c1-9-15-4-5-20(9)13-17-6-10(7-18-13)19-12(21)11-8-14-2-3-16-11/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKQWGDCTTYEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case analyses.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes a pyrazine moiety, a pyrimidine ring, and an imidazole derivative. This structural composition is significant as it influences the compound's interaction with biological targets.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazine carboxamides exhibit notable antiviral properties. For instance, compounds similar to this compound have been shown to inhibit various viral replication processes:

CompoundVirus TargetIC50 (μM)Selectivity Index
Compound AHCV9.1935.46
Compound BRSV5–28Not specified
Compound CPPRV6.7Not specified

These findings suggest that the compound may also possess similar antiviral capabilities, particularly against RNA viruses such as Hepatitis C Virus (HCV) and Respiratory Syncytial Virus (RSV).

Anticancer Activity

The anticancer potential of this compound is underscored by its structural analogs that have demonstrated significant inhibitory effects on cancer cell lines. For example, pyrazine derivatives have been reported to inhibit c-Met protein kinase, which plays a crucial role in cancer progression:

CompoundCancer Cell LineIC50 (μM)Mechanism of Action
SavolitinibNon-small cell lung cancer0.005c-Met inhibition
Compound DVarious solid tumors0.26 - 0.35Tubulin binding

The ability of this compound to interact with similar targets could be explored for its therapeutic applications in oncology.

The biological activity of this compound can be attributed to its ability to modulate key enzymatic pathways. For instance:

  • Inhibition of Viral Enzymes : The compound may inhibit viral enzymes such as RNA polymerases and proteases, thereby preventing viral replication.
  • Targeting Kinases : Its structural features allow it to bind to kinase domains, disrupting signaling pathways essential for tumor growth.

Case Studies

A case study involving a series of pyrazine derivatives demonstrated that modifications at specific positions on the pyrazine ring could enhance biological activity. For example, substituents that increase lipophilicity or alter electronic properties significantly influenced both antiviral and anticancer efficacy.

Example Case Study

A study published in Eur. J. Med. Chem. focused on a related pyrazole derivative that showed an IC50 value of 1.96 μM against reverse transcriptase enzymes associated with HIV, indicating the potential for similar efficacy in the target compound.

Comparison with Similar Compounds

Key Observations :

  • The target compound shares a pyrazine-carboxamide core with Compound 61 but differs in substituents (2-methylimidazole vs. piperidine-isopropoxy groups) .
  • Imidazole-containing analogs, such as the indene-carboxamide derivative in Table 1, demonstrate high purity (>99%) via HPLC, suggesting robust synthetic protocols for similar scaffolds .
  • Dasatinib, a clinically approved kinase inhibitor, highlights the therapeutic relevance of carboxamide-linked heterocycles, though its thiazole core distinguishes it from the pyrazine-based target .

Crystallographic and Analytical Methods

  • Single-crystal X-ray analysis (e.g., ) is critical for confirming the configuration of imine functionalities in related compounds .
  • The SHELX system () is widely used for small-molecule refinement, ensuring structural accuracy in analogs like the target compound .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-(2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl)pyrazine-2-carboxamide, and how can intermediates be optimized?

  • Methodology : A multistep approach is recommended:

  • Step 1 : Coupling of 2-methylimidazole with 5-bromo-2-aminopyrimidine using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form the pyrimidine-imidazole core .
  • Step 2 : Activation of pyrazine-2-carboxylic acid via conversion to its acyl chloride (using POCl₃ or SOCl₂) for amide bond formation with the pyrimidine intermediate .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of acyl chloride to amine) to minimize unreacted starting material .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • ¹H/¹³C NMR : Confirm regioselectivity of imidazole-pyrimidine coupling (e.g., absence of tautomeric shifts in DMSO-d₆) .
  • IR Spectroscopy : Validate amide bond formation (C=O stretch ~1650–1700 cm⁻¹) and imidazole N-H stretches (~3100–3500 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion [M+H]⁺ and rule out side products .

Q. How does the compound’s solubility impact experimental design in biological assays?

  • Solubility Profiling : Test in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4). For low solubility (<10 µM), employ co-solvents (e.g., PEG-400) or nanoformulation .
  • Biological Assays : Pre-dose solubility checks are mandatory to avoid false negatives in cell-based studies .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in catalytic or biological systems?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the pyrazine carboxamide group may act as a hydrogen-bond acceptor .
  • Molecular Dynamics (MD) : Simulate binding to kinase targets (e.g., Bcr-Abl for analogs like Dasatinib) to optimize substituent geometry .

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Experimental Design :

  • pH Stability Study : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Quantify degradation via HPLC-UV .
  • Contradiction Analysis : If conflicting results arise (e.g., instability at pH 2 vs. pH 4), verify buffer ionic strength and temperature control. Replicate studies with inert atmospheres (N₂) to exclude oxidation .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Process Optimization :

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic amidation steps .
  • Crystallization : Use antisolvent (e.g., hexane) addition to isolate high-purity crystals. Monitor polymorph formation via PXRD .
    • Yield-Purity Trade-off : For >90% purity, employ orthogonal chromatography (silica gel followed by reverse-phase C18) .

Q. How can the compound’s metal-binding properties be exploited in coordination chemistry?

  • Ligand Design : The pyrazine carboxamide moiety can coordinate with Ru(II) or Mn(II) ions via the amide carbonyl and pyrimidine nitrogen. Characterize complexes using cyclic voltammetry and single-crystal X-ray diffraction .
  • Applications : Study catalytic activity in oxidation reactions (e.g., alcohol-to-ketone conversions) under mild conditions .

Methodological Notes

  • Data Validation : Cross-reference spectral data with databases like NIST Chemistry WebBook for IR/NMR peak assignments .
  • Controlled Experiments : Include negative controls (e.g., unfunctionalized pyrimidine) in biological assays to isolate the compound’s effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.